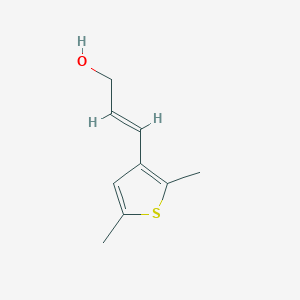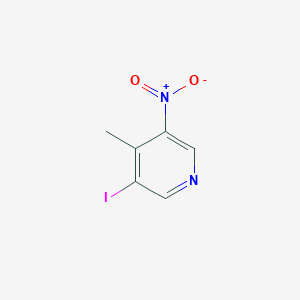![molecular formula C17H22N2O6 B13654128 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2-nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is often introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 2-Nitrophenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a 2-nitrophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of the free amine after Boc deprotection.
科学的研究の応用
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
類似化合物との比較
Similar Compounds
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of the tert-butoxycarbonyl group and the 2-nitrophenylmethyl group in (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid provides distinct chemical properties that can be exploited in various synthetic and research applications.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-11(9-14(18)15(20)21)8-12-6-4-5-7-13(12)19(23)24/h4-7,11,14H,8-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLRHMTRUSAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)







![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)

![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
